Unprotected Phenolic Hydroxyl vs. tert-Butyl Protection
Fmoc-Tyr-Ala-OH possesses an unprotected tyrosine phenolic hydroxyl group, whereas Fmoc-Tyr(tBu)-OH incorporates an acid-labile tert-butyl ether protecting group that requires 90-95% TFA for deprotection [1]. This fundamental structural difference yields a 100% decrease in acid lability requirement for the target compound relative to the protected analog, enabling orthogonal on-resin derivatization strategies such as phosphorylation, glycosylation, or sulfation without exposing the growing peptide chain to strong acid conditions [2]. The unprotected phenolic group in Fmoc-Tyr-Ala-OH also contributes hydrogen-bond donor capacity (4 hydrogen bond donors) and increased topological polar surface area (125 Ų) that influence solubility and chromatographic behavior [1].
| Evidence Dimension | Tyrosine side-chain protection and acid lability requirement |
|---|---|
| Target Compound Data | Unprotected phenolic hydroxyl; requires 0% TFA for side-chain deprotection; hydrogen bond donor count = 4; TPSA = 125 Ų |
| Comparator Or Baseline | Fmoc-Tyr(tBu)-OH: tert-butyl protected phenolic hydroxyl; requires 90-95% TFA (standard cleavage cocktail) for deprotection |
| Quantified Difference | 100% reduction in required acid deprotection strength for tyrosine side-chain functionalization |
| Conditions | Structural analysis based on molecular formula and computed physicochemical properties |
Why This Matters
For researchers requiring on-resin tyrosine modification (e.g., phosphorylation, bioconjugation) without acid exposure, Fmoc-Tyr-Ala-OH is the only viable building block; tert-butyl protected analogs are incompatible with orthogonal deprotection workflows.
- [1] J-GLOBAL Database. Fmoc-Tyr-Ala-OH. J-GLOBAL ID: 201507058919997007. Japan Science and Technology Agency. View Source
- [2] Kuujia. Cas no 220886-40-8 (Fmoc-Tyr-Ala-OH). Product Datasheet. View Source
